N1-(2-hydroxy-3-phenylpropyl)-N2-(2-methoxybenzyl)oxalamide
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Overview
Description
N1-(2-hydroxy-3-phenylpropyl)-N2-(2-methoxybenzyl)oxalamide is a synthetic organic compound characterized by its unique structure, which includes a hydroxyphenylpropyl group and a methoxybenzyl group linked through an oxalamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-hydroxy-3-phenylpropyl)-N2-(2-methoxybenzyl)oxalamide typically involves the following steps:
Formation of the Hydroxyphenylpropyl Intermediate: This step involves the reaction of phenylpropanol with a suitable oxidizing agent to introduce the hydroxy group.
Formation of the Methoxybenzyl Intermediate: This step involves the reaction of benzyl alcohol with methoxybenzyl chloride under basic conditions to form the methoxybenzyl intermediate.
Coupling Reaction: The final step involves the coupling of the hydroxyphenylpropyl intermediate with the methoxybenzyl intermediate using oxalyl chloride in the presence of a base to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(2-hydroxy-3-phenylpropyl)-N2-(2-methoxybenzyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxalamide moiety can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of advanced materials and as a precursor for the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N1-(2-hydroxy-3-phenylpropyl)-N2-(2-methoxybenzyl)oxalamide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes and receptors, leading to modulation of biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
N1-(2-hydroxy-3-phenylpropyl)-N2-(2-methoxybenzyl)urea: Similar structure but with a urea linkage instead of an oxalamide.
N1-(2-hydroxy-3-phenylpropyl)-N2-(2-methoxybenzyl)carbamate: Similar structure but with a carbamate linkage.
N1-(2-hydroxy-3-phenylpropyl)-N2-(2-methoxybenzyl)amide: Similar structure but with an amide linkage.
Uniqueness
N1-(2-hydroxy-3-phenylpropyl)-N2-(2-methoxybenzyl)oxalamide is unique due to its oxalamide linkage, which imparts distinct chemical and biological properties. This linkage can influence the compound’s stability, reactivity, and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N'-(2-hydroxy-3-phenylpropyl)-N-[(2-methoxyphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-25-17-10-6-5-9-15(17)12-20-18(23)19(24)21-13-16(22)11-14-7-3-2-4-8-14/h2-10,16,22H,11-13H2,1H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYYJTVNGAPEARY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)NCC(CC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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